3-Iodoimidazo[1,2-a]pyridine
Overview
Description
3-Iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C6H4IN3 . It is a heterocyclic compound that contains both imidazole and pyridine rings . This compound is used in the synthesis of pharmaceuticals and other organic compounds due to its unique properties and reactivity .
Synthesis Analysis
Imidazopyridine is synthesized from easily available chemicals due to its wide range of applications in medicinal chemistry . The synthesis of this moiety employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of 3-Iodoimidazo[1,2-a]pyridine consists of an imidazole ring fused with a pyridine ring . The presence of iodine contributes to its unique reactivity, making it useful in various chemical reactions .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are desirable due to the wide range of applications of imidazo[1,2-a]pyridines in various branches of chemistry .Physical And Chemical Properties Analysis
3-Iodoimidazo[1,2-a]pyridine is a solid substance . Its molecular weight is 244.03 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
1. Chemodivergent Synthesis
- Application Summary: “3-Iodoimidazo[1,2-a]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results: The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
2. Antituberculosis Agents
- Application Summary: Imidazo[1,2-a]pyridine, which includes “3-Iodoimidazo[1,2-a]pyridine”, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results: The compounds have shown significant activity against MDR-TB and XDR-TB .
3. Radical Reactions
- Application Summary: Imidazo[1,2-a]pyridines, including “3-Iodoimidazo[1,2-a]pyridine”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
4. Synthesis of 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2
- Application Summary: “3-Iodoimidazo[1,2-a]pyridine” is used in the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2 .
5. Fluorescent Probes
- Application Summary: Imidazo[1,2-a]pyridines, including “3-Iodoimidazo[1,2-a]pyridine”, can be used as fluorescent probes for bioimaging .
6. Optoelectronic Devices
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting its potential in developing new TB drugs .
properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZPYPWXGFNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444431 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoimidazo[1,2-a]pyridine | |
CAS RN |
307503-19-1 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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